molecular formula C13H23N3S B11785319 N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine

Cat. No.: B11785319
M. Wt: 253.41 g/mol
InChI Key: KACOZLNKQSDSRY-UHFFFAOYSA-N
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Description

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of cyclohexylmethyl and isopropyl groups attached to the nitrogen atoms of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under basic conditions.

    Introduction of Cyclohexylmethyl Group: The cyclohexylmethyl group can be introduced via nucleophilic substitution reactions using cyclohexylmethyl halides.

    Introduction of Isopropyl Group: The isopropyl group can be introduced through alkylation reactions using isopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl or isopropyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, nucleophiles, and appropriate solvents.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted thiazole derivatives with different alkyl or aryl groups.

Scientific Research Applications

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N2-(Cyclohexylmethyl)-N2-methylthiazole-2,4-diamine
  • N2-(Cyclohexylmethyl)-N2-ethylthiazole-2,4-diamine
  • N2-(Cyclohexylmethyl)-N2-propylthiazole-2,4-diamine

Uniqueness

N2-(Cyclohexylmethyl)-N2-isopropylthiazole-2,4-diamine is unique due to the specific combination of cyclohexylmethyl and isopropyl groups attached to the thiazole ring. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

2-N-(cyclohexylmethyl)-2-N-propan-2-yl-1,3-thiazole-2,4-diamine

InChI

InChI=1S/C13H23N3S/c1-10(2)16(13-15-12(14)9-17-13)8-11-6-4-3-5-7-11/h9-11H,3-8,14H2,1-2H3

InChI Key

KACOZLNKQSDSRY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(CC1CCCCC1)C2=NC(=CS2)N

Origin of Product

United States

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